2-[3-[1-(3-Cyclohexyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine
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Overview
Description
2-[3-[1-(3-Cyclohexyl-1-oxo-1-spiro[indene-1,4’-piperidine]-1’-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[1-(3-Cyclohexyl-1-oxo-1-spiro[indene-1,4’-piperidine]-1’-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the spiro[indene-1,4’-piperidine] core, followed by the introduction of the cyclohexyl group and the imidazolidinone moiety. The final step involves the attachment of the guanidine group.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-[1-(3-Cyclohexyl-1-oxo-1-spiro[indene-1,4’-piperidine]-1’-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-[3-[1-(3-Cyclohexyl-1-oxo-1-spiro[indene-1,4’-piperidine]-1’-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of enzyme inhibition or as a ligand in receptor binding assays.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 2-[3-[1-(3-Cyclohexyl-1-oxo-1-spiro[indene-1,4’-piperidine]-1’-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine exerts its effects depends on its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may act as an inhibitor, activator, or modulator of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxo-1-butenyl)
- 2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)
Uniqueness
2-[3-[1-(3-Cyclohexyl-1-oxo-1-spiro[indene-1,4’-piperidine]-1’-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine is unique due to its complex structure, which includes multiple rings and functional groups
Properties
Molecular Formula |
C29H40N6O3 |
---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
2-[3-[1-(3-cyclohexyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine |
InChI |
InChI=1S/C29H40N6O3/c30-27(31)32-16-6-11-23-25(36)35(28(38)33-23)24(19-20-7-2-1-3-8-20)26(37)34-17-14-29(15-18-34)13-12-21-9-4-5-10-22(21)29/h4-5,9-10,12-13,20,23-24H,1-3,6-8,11,14-19H2,(H,33,38)(H4,30,31,32) |
InChI Key |
IWWFHDRZZLWBNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)N2CCC3(CC2)C=CC4=CC=CC=C34)N5C(=O)C(NC5=O)CCCN=C(N)N |
Origin of Product |
United States |
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